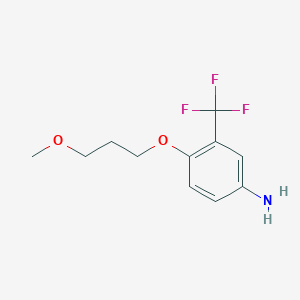

4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-(3-methoxypropoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO2/c1-16-5-2-6-17-10-4-3-8(15)7-9(10)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWMENURIZMCAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline

This technical guide provides an in-depth analysis of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline (CAS: 946697-48-9), a critical intermediate in the synthesis of small-molecule kinase inhibitors and pharmaceutical active ingredients (APIs).

Chemical Identity & Therapeutic Utility in Drug Discovery

Executive Summary

4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline is a specialized fluorinated aniline derivative used primarily as a pharmacophore building block in medicinal chemistry.[1] Its structure combines a trifluoromethyl group (-CF₃) , which enhances metabolic stability and lipophilicity, with a 3-methoxypropoxy tail , a solubilizing ether chain often employed to optimize the pharmacokinetic (PK) profile of drug candidates. This compound is frequently utilized in the development of tyrosine kinase inhibitors (TKIs) targeting pathways such as EGFR, VEGFR, and PDGFR, where the aniline moiety serves as a key hinge-binding element.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound is characterized by a 3,4-disubstituted aniline core.[2] The strategic placement of the electron-withdrawing trifluoromethyl group at the meta position (relative to the amine) and the electron-donating alkoxy chain at the para position creates a unique electronic environment that influences both binding affinity and metabolic resistance.

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline |

| CAS Number | 946697-48-9 |

| Molecular Formula | C₁₁H₁₄F₃NO₂ |

| Molecular Weight | 249.23 g/mol |

| Structure (SMILES) | COCCCOc1c(cc(N)cc1)C(F)(F)F |

| Appearance | Pale yellow to brown oil or low-melting solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Low water solubility |

| pKa (Predicted) | ~3.5 – 4.0 (Aniline nitrogen, reduced basicity due to CF₃) |

| LogP (Predicted) | ~2.5 – 2.8 |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 4 Acceptors (N, O, F) |

Synthetic Methodology

The synthesis of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline typically follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This pathway is preferred for its scalability and high yield.

Step 1: Etherification (SₙAr)

Precursor: 4-Fluoro-3-(trifluoromethyl)1-nitrobenzene Reagent: 3-Methoxy-1-propanol Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) Solvent: DMF or NMP Conditions: 60–80°C, 4–6 hours

Mechanism: The 3-methoxypropoxide anion attacks the carbon at the 4-position of the nitrobenzene ring. The strong electron-withdrawing nature of the para-nitro and ortho-trifluoromethyl groups activates the fluorine leaving group, facilitating the substitution.

Step 2: Nitro Reduction

Intermediate: 4-(3-Methoxypropoxy)-3-(trifluoromethyl)1-nitrobenzene Reagents: Hydrogen gas (H₂) with Pd/C catalyst OR Iron powder (Fe) with Ammonium Chloride (NH₄Cl) Solvent: Ethanol/Water or Methanol Conditions: RT to 50°C, 2–12 hours

Mechanism: The nitro group (-NO₂) is reduced to the primary amine (-NH₂). Catalytic hydrogenation is cleaner, but iron-mediated reduction is often preferred if halogen sensitivity is a concern (though not applicable here).

Visualization: Synthetic Workflow

The following diagram illustrates the critical pathway from raw materials to the final aniline intermediate.

Figure 1: Two-step synthetic route involving nucleophilic aromatic substitution followed by catalytic hydrogenation.[3]

Therapeutic Applications & Mechanism

This aniline is a "privileged structure" in drug design, particularly for Kinase Inhibitors .

Structure-Activity Relationship (SAR)

-

Aniline Head: The primary amine typically forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket (e.g., Cys797 in EGFR).

-

Trifluoromethyl Group (-CF₃):

-

Metabolic Stability: Blocks metabolic oxidation at the ring, extending half-life (

). -

Lipophilicity: Increases hydrophobic interactions within the binding pocket.

-

-

Ether Tail (3-Methoxypropoxy):

-

Solubility: The oxygen atoms and flexible alkyl chain disrupt crystal packing and interact with solvent water, improving oral bioavailability compared to purely alkyl chains.

-

Solvent Front Interaction: In the kinase pocket, this tail often extends towards the solvent-exposed region, allowing for bulkier modifications without steric clash.

-

Signaling Pathway Context

Inhibitors derived from this intermediate often target the MAPK/ERK or PI3K/AKT pathways, which are upregulated in many cancers.

Figure 2: Mechanism of action for kinase inhibitors derived from the title compound, blocking downstream proliferation signaling.

Safety & Handling Protocols

As an aniline derivative, this compound requires strict safety adherence.[4]

-

Hazard Classification:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4.

-

Skin/Eye Irritation: Category 2.

-

Specific Target Organ Toxicity: Potential for methemoglobinemia (characteristic of anilines).

-

-

Handling:

-

Use only in a fume hood.

-

Wear nitrile gloves (double-gloving recommended) and safety goggles.

-

Avoid contact with strong oxidizing agents.

-

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation of the amine, which causes darkening (browning) over time.

References

-

ChemicalBook. (2024). 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline - Product Properties and CAS 946697-48-9.[1] Retrieved from

-

PubChem. (2024). Compound Summary: Fluorinated Aniline Derivatives. Retrieved from

-

Huateng Pharma. (2024). PEG Derivatives and Pharmaceutical Intermediates Catalog. Retrieved from

- Journal of Medicinal Chemistry. (General Reference). Strategies for the use of fluorine in drug design. (Contextual grounding for CF3 utility).

Sources

Technical Whitepaper: Molecular Weight, Formula, and Physicochemical Profiling of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard

Executive Summary & Structural Deconstruction

In modern drug discovery and agrochemical development, the strategic incorporation of highly specific functional groups is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline is a highly specialized chemical building block that exemplifies this rational design.

As a Senior Application Scientist, I frequently encounter challenges where a delicate balance between lipophilicity, aqueous solubility, and metabolic stability is required. This compound addresses these challenges through three distinct structural moieties:

-

The Aniline Core: Provides a versatile synthetic handle for coupling reactions (e.g., forming amides, ureas, or sulfonamides) and acts as a hydrogen bond donor.

-

The Trifluoromethyl (-CF3) Group: Strategically positioned at the meta-position relative to the amine, the -CF3 group significantly enhances the molecule's lipophilicity (logP) and protects the aromatic ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes)[1].

-

The 3-Methoxypropoxy Chain: This flexible ether linkage introduces hydrogen bond acceptors and enhances aqueous solubility, perfectly counterbalancing the highly lipophilic nature of the -CF3 group.

Caption: Pharmacophoric deconstruction and functional utility of the target molecule.

Physicochemical Properties & Quantitative Data

Accurate molecular characterization is the bedrock of reproducible science. The molecular formula for 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline is derived by calculating the atomic contributions of its core benzene ring (

Summing these components yields the formula

| Property | Quantitative Value |

| Chemical Name | 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline |

| Molecular Formula | |

| Molecular Weight | 249.23 g/mol |

| Monoisotopic Mass | 249.0977 Da |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 5 (2 Oxygen, 3 Fluorine) |

| Rotatable Bonds | 6 |

| Topological Polar Surface Area (TPSA) | ~44.5 Ų |

Synthetic Methodology & Workflows

To utilize this compound in a drug development pipeline, one must understand its synthetic origins. The most robust and scalable route to synthesize 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline is a two-step sequence involving a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.

The Causality of the Reaction Design

The starting material, 1-fluoro-4-nitro-2-(trifluoromethyl)benzene, is highly primed for an SNAr reaction. The fluorine atom is an excellent leaving group in this context, not because of the C-F bond strength, but because the highly electronegative -CF3 and -NO2 groups stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack[3]. Once the ether linkage is established, the nitro group must be reduced to an amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen because it is highly chemoselective; it cleanly reduces the -NO2 group without causing hydrodefluorination of the -CF3 group or cleaving the aliphatic ether.

Caption: Two-step synthetic workflow for 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline.

Protocol 1: Step-by-Step Synthesis

-

Nucleophilic Aromatic Substitution (SNAr): In a dry, round-bottom flask, dissolve 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous Dimethylformamide (DMF). Add 3-methoxypropan-1-ol (1.2 eq) and Potassium Carbonate (

, 2.0 eq). -

Thermal Activation: Stir the heterogeneous mixture at 80°C for 4–6 hours under a nitrogen atmosphere. Monitor the consumption of the starting material via TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

, and concentrate in vacuo to yield the nitro intermediate. -

Catalytic Hydrogenation: Dissolve the crude intermediate in absolute ethanol. Carefully add 10% Pd/C (0.1 eq by weight) under a steady stream of nitrogen to prevent auto-ignition.

-

Reduction: Evacuate the flask and backfill with Hydrogen gas (

) via a balloon (1 atm). Stir vigorously at room temperature for 12 hours. -

Purification: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the target aniline.

Analytical Characterization

To ensure the scientific integrity of the synthesized batch, the molecular weight and formula must be validated using a self-validating analytical system: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Protocol 2: LC-HRMS Verification

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute the stock solution 1:100 in a diluent of 50% Water / 50% Acetonitrile containing 0.1% Formic Acid.

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile in Water (both mobile phases modified with 0.1% Formic Acid) over 5 minutes.

-

Causality Note: The acidic mobile phase ensures the aniline nitrogen is fully protonated (

~4.5), which prevents peak tailing on the column and maximizes ionization efficiency in the source.

-

-

Mass Spectrometry: Analyze the eluent using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

-

Data Interpretation: Extract the ion chromatogram for the expected

pseudo-molecular ion. The theoretical

Conclusion

4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline (

References

-

PubChem Database. 2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride (CID 76963284). National Center for Biotechnology Information. Available at:[Link]

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Available at:[Link]

-

Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry. PubMed Central (PMC). Available at:[Link]

Sources

A Medicinal Chemistry Perspective on 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline: A Novel Building Block for Targeted Therapeutics

Abstract

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. This guide introduces 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline, a scaffold engineered to leverage key pharmacophoric features for enhanced biological activity and optimized physicochemical properties. While this specific molecule is a novel entity in the public domain, this paper will deconstruct its constituent parts—the 3-trifluoromethylaniline core and the 4-(3-methoxypropoxy) substituent—to build a compelling case for its application in medicinal chemistry. Drawing upon established principles and analogous structures, we will explore its potential as a cornerstone for the synthesis of next-generation targeted therapies, with a particular focus on kinase inhibitors. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a predictive look into the utility of this promising scaffold.

Deconstructing the Scaffold: A Rationale for Design

The structure of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline is a deliberate convergence of functionalities, each chosen for its well-documented contributions to drug-like properties. The design can be understood by examining its two primary components: the 3-trifluoromethylaniline core and the 4-(3-methoxypropoxy) side chain.

The 3-Trifluoromethylaniline Core: A Privileged Motif

The trifluoromethyl (CF3) group is a powerful tool in the medicinal chemist's arsenal.[1] Its incorporation into a molecular scaffold can profoundly influence a compound's physicochemical and biological properties.[2][3] When appended to an aniline ring, particularly at the meta position, it offers several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes.[4] This can lead to an increased half-life and reduced drug load.[1]

-

Enhanced Lipophilicity: The CF3 group is one of the most lipophilic functional groups, which can improve a molecule's ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.[4]

-

Modulation of Basicity: As a strong electron-withdrawing group, the CF3 moiety significantly reduces the basicity (pKa) of the aniline nitrogen. This can be crucial for optimizing interactions with biological targets and for fine-tuning pharmacokinetic profiles.

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups like a methyl or chloro group, offering a similar size with distinct electronic properties.[2]

The 3-trifluoromethylaniline scaffold is a common feature in a number of approved drugs and clinical candidates, particularly in the realm of oncology.[4][5]

The 4-(3-Methoxypropoxy) Substituent: Tailoring Solubility and Interactions

The substituent at the 4-position of the aniline ring plays a critical role in modulating the overall properties of the molecule. The choice of a 3-methoxypropoxy group is strategic for several reasons:

-

Fine-tuning Solubility: The ether and alcohol functionalities within this chain introduce polarity, which can help to balance the increased lipophilicity from the trifluoromethyl group, thereby improving aqueous solubility—a key factor for bioavailability.

-

Conformational Flexibility: The propyl chain provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site.

-

Hydrogen Bonding Potential: The terminal methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein, which can enhance binding affinity and selectivity.

-

Vector for Further Modification: This side chain can be readily modified to introduce other functional groups, allowing for further optimization of the molecule's properties.

The combination of these two components in 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline creates a building block with a pre-installed set of desirable properties for drug design.

Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

Substituted anilines are a cornerstone of many kinase inhibitor scaffolds.[6] They often serve as the "hinge-binding" moiety that anchors the inhibitor to the ATP-binding site of the kinase. The 3-trifluoromethylaniline core, in particular, is found in several potent kinase inhibitors.[7]

The rationale for the application of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline in the development of kinase inhibitors is strong. The aniline nitrogen can form crucial hydrogen bonds with the hinge region of the kinase, while the trifluoromethylphenyl ring can occupy a hydrophobic pocket. The 4-(3-methoxypropoxy) group can extend into the solvent-exposed region, where it can be modified to enhance selectivity and improve pharmacokinetic properties.

A prime example of a privileged scaffold in kinase inhibitors that features a substituted 3-trifluoromethylaniline is the one found in BCR-ABL inhibitors.[8] These inhibitors often contain a 4-((4-methyl(ethyl)piperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety.[8] Our proposed building block offers a novel variation on this theme, with the potential for differentiated intellectual property and pharmacological profiles.

Below is a diagram illustrating the general structure of a Type I kinase inhibitor and the potential role of our scaffold.

Caption: Role of the scaffold in a kinase binding site.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline can be envisioned starting from commercially available materials. The following workflow outlines a potential route.

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol: Synthesis of 4-(3-Methoxypropoxy)-1-nitro-2-(trifluoromethyl)benzene

This protocol is based on standard Williamson ether synthesis methodologies.

-

Reaction Setup: To a stirred solution of 4-nitro-3-(trifluoromethyl)phenol (1.0 eq) in acetone (10 mL/mmol) in a round-bottom flask is added potassium carbonate (1.5 eq).

-

Addition of Reagent: 1-Bromo-3-methoxypropane (1.2 eq) is added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Detailed Experimental Protocol: Synthesis of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline

This protocol outlines a standard nitro group reduction.

-

Reaction Setup: To a solution of 4-(3-methoxypropoxy)-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in a mixture of ethanol and water (4:1, 10 mL/mmol) is added ammonium chloride (3.0 eq) and iron powder (5.0 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously for 2-4 hours. The reaction progress is monitored by TLC.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filter cake is washed with ethanol.

-

Extraction: The filtrate is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the target aniline, which can be further purified by column chromatography if necessary.

Quantitative Data for Analogous Scaffolds

To provide context for the potential utility of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline, the following table summarizes the inhibitory activities of some known kinase inhibitors that feature a substituted 3-trifluoromethylaniline moiety.

| Kinase Target | Inhibitor Scaffold | Reported IC50 (nM) | Reference Compound Example |

| EGFR | 4-Anilinoquinazoline | 0.025 | PD 153035 |

| VEGFR2 | N-(3-(trifluoromethyl)phenyl)benzamide | 16-48% inhibition at 10nM | - |

| PDGFRα | N-(3-(trifluoromethyl)phenyl)benzamide | 67-77% inhibition at 10nM | - |

| BCR-ABL (T315I) | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl amide | 9 | AKE-72 |

Data is illustrative and sourced from analogous compounds in the literature to provide a predictive context.[7][8]

Conclusion and Future Directions

4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline represents a thoughtfully designed building block for medicinal chemistry. By combining the metabolic stability and electronic properties of the 3-trifluoromethylaniline core with the solubility-enhancing and interaction-mediating features of the 4-(3-methoxypropoxy) side chain, this scaffold is poised for application in the discovery of novel targeted therapeutics. Its potential as a key intermediate in the synthesis of kinase inhibitors is particularly noteworthy.

Future work should focus on the efficient, scalable synthesis of this compound and its incorporation into a diverse library of potential kinase inhibitors. Subsequent screening against a panel of kinases will elucidate its activity profile and guide further structure-activity relationship (SAR) studies. The adaptable nature of the methoxypropoxy side chain offers a fertile ground for further optimization, paving the way for the development of potent, selective, and bioavailable drug candidates.

References

-

Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Manufacturing Chemist. Strong bond with fluorine chemistry. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. Preparation of the alkoxy aniline derivatives 2a–l and 3a–l. Reagents.... [Link]

-

SciSpace. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PMC. 4-Methoxy-3-(trifluoromethyl)aniline. [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. [Link]

-

Cresset Group. Aniline replacement in drug-like compounds. [Link]

-

ACS Publications. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. [Link]

-

MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

-

PubMed. Investigation of the effect of varying the 4-anilino and 7-alkoxy groups of 3-quinolinecarbonitriles on the inhibition of Src kinase activity. [Link]

-

Neuroquantology. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. [Link]

-

PMC. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]

-

ScienceDirect. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. [Link]

-

Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. [Link]

-

PMC. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Strong bond with fluorine chemistry [manufacturingchemist.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacophore Mapping and Synthetic Workflows of 3-Trifluoromethyl Aniline Derivatives in Targeted Therapeutics

Executive Summary

The strategic incorporation of the 3-trifluoromethyl aniline (3-CF3-aniline) scaffold has become a foundational pillar in modern medicinal chemistry, particularly in the rational design of targeted kinase inhibitors. Over 19 FDA-approved drugs in recent decades leverage the trifluoromethyl moiety to optimize supramolecular interactions[1]. This technical whitepaper dissects the physicochemical causality behind the 3-CF3-aniline pharmacophore, maps its target-specific binding geometries, and provides self-validating experimental protocols for its integration into drug discovery pipelines.

The Physicochemical Basis of the 3-CF3-Aniline Pharmacophore

The selection of a 3-CF3-aniline building block is rarely arbitrary; it is driven by specific electronic, steric, and metabolic requirements within the drug-target microenvironment.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Positioning the CF3 group on the aromatic ring shields the molecule from rapid oxidative degradation by hepatic cytochrome P450 enzymes, significantly prolonging the in vivo half-life of the drug candidate[2].

-

Lipophilicity and Steric Bulk: The trifluoromethyl group drastically increases the partition coefficient (LogP) of the molecule, enhancing cell membrane permeability. Sterically, the bulky CF3 group forces the molecule into preferred conformational states that are critical for deep hydrophobic pocket engagement within target proteins[2].

-

Electronic Modulation: The strong inductive electron-withdrawing nature of the CF3 moiety decreases the pKa of the adjacent aniline nitrogen. This alters the nitrogen's capacity to act as a hydrogen bond donor or acceptor, tuning its interaction with the highly conserved hinge regions of kinases[2].

Target-Specific Pharmacophore Mapping

The versatility of the 3-CF3-aniline moiety is best illustrated by its distinct binding modes across various oncogenic kinase targets.

BCR-ABL and the T315I "Gatekeeper" Mutation

In chronic myeloid leukemia (CML), the T315I mutation substitutes a compact threonine with a bulky isoleucine in the BCR-ABL kinase domain, causing steric clashes that render first-generation inhibitors (like imatinib) ineffective. Hybrid molecules utilizing a 3-trifluoromethylphenyl group overcome this resistance. The CF3 moiety acts as a highly efficient allosteric binding anchor, occupying an adjacent hydrophobic back-pocket and stabilizing the kinase in its inactive "DFG-out" conformation[3].

PAK1 Inhibition via Halogen Bonding

In p21-activated kinase 1 (PAK1), ATP-competitive inhibitors utilizing a tetrahydrothieno[2,3-c]pyridine scaffold rely heavily on the 3-CF3-aniline group for affinity. Molecular dynamics simulations reveal that the 3-trifluoromethylphenyl group anchors deeply into hydrophobic pocket II. Crucially, the trifluoromethyl group forms a specific, stabilizing halogen bond with the gate-control residue Val328 at the activation loop, driving sub-micromolar inhibitory potency[4].

TrkA and EGFR Modulation

For Tropomyosin receptor kinase A (TrkA), pyrazine-based 3-CF3-anilines establish weak hydrogen bonds (~4 Å) at the kinase hinge while leveraging lipophilic engagement for target affinity[5]. In Epidermal Growth Factor Receptor (EGFR) driven cancers, triazole-hybridized 3-CF3-anilines demonstrate potent cytotoxicity by optimizing the hydrogen bond network within the active site, often surpassing standard therapies like erlotinib in specific assays[6].

Quantitative Structure-Activity Relationships (QSAR)

The following table summarizes the quantitative biological activity and specific pharmacophoric roles of 3-CF3-aniline derivatives across key therapeutic targets.

| Target Kinase | Scaffold / Compound | IC50 / Activity | Primary Pharmacophore Role |

| BCR-ABL (T315I) | Hybrid Compound 25 | 9.0 nM | Allosteric anchor; occupies hydrophobic back-pocket to bypass T315I steric clash[3]. |

| PAK1 | Tetrahydrothieno[2,3-c]pyridine (7j) | 0.21 μM | Anchors in hydrophobic pocket II; forms critical halogen bond with Val328[4]. |

| EGFR | Pyrido[4,3-d]pyrimidine-triazole (23) | 2.27 μM (MCF-7) | Enhances kinase-binding affinity via optimized H-bond networking and lipophilicity[6]. |

| TrkA | Pyrazine-based Hit 1 | 3.5 μM | Weak H-bond at the kinase hinge; engages lipophilic amino acids in the allosteric pocket[5]. |

Systems-Level Impact on Kinase Signaling

The ultimate goal of embedding the 3-CF3-aniline pharmacophore is to disrupt aberrant signal transduction. The diagram below maps the systemic impact of these inhibitors on downstream oncogenic cascades.

Signaling pathways modulated by 3-CF3-aniline-derived kinase inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each chemical and biological intervention.

Iterative workflow for the synthesis and pharmacophore validation of 3-CF3-anilines.

Protocol A: N-Arylation for Scaffold Functionalization

Objective: Synthesize N-propyl-3-(trifluoromethyl)aniline to build a lipophilic tail while retaining the electron-withdrawing CF3 group[7]. Causality: Dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the transition state of the SN2 reaction. Potassium carbonate (K2CO3) is used as a mild base to deprotonate the aniline nitrogen without inducing unwanted side reactions[7].

-

Preparation: To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in DMF, add K2CO3 (1.5 eq).

-

Addition: Add propyl bromide (1.2 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours[7].

-

Self-Validation Check (Chemistry): Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The complete disappearance of the starting aniline spot confirms conversion.

-

Workup: Cool to room temperature, pour into water, and extract with ethyl acetate (3 x 50 mL). Wash organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure[7].

-

Self-Validation Check (Structure): Post-column chromatography, validate structural integrity using 1H-NMR. Look for the characteristic downfield shift of the aromatic protons adjacent to the highly electronegative CF3 group.

Protocol B: Synthesis of Urea-Based Kinase Inhibitors via Isocyanate Intermediates

Objective: Construct a diaryl urea linkage, a privileged pharmacophore for kinase hinge binding (e.g., in Regorafenib synthesis)[1]. Causality: Triphosgene is selected over phosgene gas not only for laboratory safety but because its solid state allows for precise stoichiometric control when forming the highly reactive electrophilic isocyanate intermediate[1][5].

-

Isocyanate Formation: React the starting heterocyclic amine with triphosgene in the presence of an organic base (e.g., DIPEA) in anhydrous dichloromethane at 0 °C.

-

Nucleophilic Addition: Introduce 3-trifluoromethyl aniline to the generated isocyanate in situ[5].

-

Reaction: Allow the mixture to warm to room temperature and stir until urea precipitation is observed.

-

Self-Validation Check (Purity): Filter the precipitate and analyze via LC-MS. The presence of a single dominant peak matching the exact calculated mass of the urea derivative confirms successful coupling without over-reaction.

Protocol C: Pharmacophore Validation via In Vitro Kinase Profiling

Objective: Determine the IC50 of the synthesized 3-CF3-aniline derivatives against target kinases (e.g., PAK1 or TrkA). Causality: Utilizing a time-resolved fluorescence resonance energy transfer (TR-FRET) assay ensures high sensitivity and minimizes compound auto-fluorescence interference, which is common with heavily conjugated aromatic systems.

-

Preparation: Incubate the purified recombinant kinase with the synthesized 3-CF3-aniline derivative in a gradient of concentrations (e.g., 10 nM to 100 μM) in assay buffer.

-

Reaction: Add ATP and the specific peptide substrate to initiate the kinase reaction.

-

Self-Validation Check (Assay Robustness): Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control. Calculate the Z'-factor for the assay plate; a Z' > 0.5 mathematically validates the robustness and reliability of the high-throughput screening.

-

Analysis: Measure fluorescence emission and fit the dose-response curve to calculate the IC50. Cross-reference these findings with molecular docking simulations to confirm if the CF3 group successfully engages the predicted hydrophobic pocket or forms the intended halogen bonds[4].

References

-

Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC. Available at: [Link]

-

Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - MDPI. Available at:[Link]

-

Design, synthesis and biological evaluation of novel tetrahydrothieno [2,3-c]pyridine substitued benzoyl thiourea derivatives as PAK1 inhibitors in triple negative breast cancer - PMC. Available at:[Link]

-

Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Publishing. Available at:[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules [mdpi.com]

- 4. Design, synthesis and biological evaluation of novel tetrahydrothieno [2,3-c]pyridine substitued benzoyl thiourea derivatives as PAK1 inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline in Organic Solvents

Executive Summary

Compound: 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline Chemical Class: Fluorinated Aniline Ether Primary Application: Key intermediate in the synthesis of tyrosine kinase inhibitors and advanced pharmaceutical building blocks.

This technical guide provides a comprehensive solubility analysis of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline. Unlike simple anilines, the physicochemical behavior of this molecule is governed by a "tug-of-war" between the lipophilic, electron-withdrawing trifluoromethyl (-CF₃) group and the flexible, semi-polar 3-methoxypropoxy ether chain. Understanding this duality is critical for optimizing reaction yields, purification (recrystallization), and formulation.

The following data and protocols are synthesized from structure-property relationships (SPR) of close structural analogs (e.g., CAS 393-15-7) and validated solvent selection methodologies.

Part 1: Physicochemical Characterization & Solubility Landscape[1]

Structural Determinants of Solubility

To predict and manipulate the solubility of this compound, one must analyze its three functional domains:

-

The Aniline Core (Polar/Basic): The primary amine (-NH₂) acts as a hydrogen bond donor and acceptor. It confers solubility in polar protic solvents and aqueous acids (via salt formation).

-

The Trifluoromethyl Group (Lipophilic/EWG): Located at the 3-position, this group significantly increases lipophilicity (LogP) and lowers the pKa of the amine via inductive electron withdrawal, making the compound less basic than unsubstituted aniline. It enhances solubility in chlorinated and fluorinated solvents.

-

The 3-Methoxypropoxy Chain (Amphiphilic): This flexible ether tail adds steric bulk and disrupts crystal packing, likely lowering the melting point compared to its methoxy-analog. The ether oxygens act as weak hydrogen bond acceptors, improving compatibility with alcohols and esters.

Solubility Profile Table

The following table categorizes solvent compatibility based on dielectric constant (

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | The -CF₃ group exhibits high affinity for chlorinated media; primary choice for extraction. |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong dipole interactions with the aniline and ether moieties; suitable for reaction media but difficult to remove. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good (50–100 mg/mL) | Good general solubility; Ethyl Acetate is the recommended solvent for reaction workup. |

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Temperature Dependent | Moderate solubility at RT; high solubility at reflux. Ideal for recrystallization. |

| Aromatics | Toluene, Xylene | Moderate | Soluble at elevated temperatures; often used as a co-solvent for azeotropic drying. |

| Alkanes | Hexanes, Heptane, Cyclohexane | Poor (<1 mg/mL) | The polar amine/ether functionalities resist dissolution in non-polar alkanes. Ideal antisolvents. |

| Aqueous | Water (Neutral pH) | Insoluble | Lipophilic -CF₃ and propyl chain dominate. |

| Aqueous Acid | 1M HCl, 1M H₂SO₄ | Soluble | Protonation of -NH₂ forms a water-soluble anilinium salt. |

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for your specific batch.

Objective: Determine the saturation point of the compound in a target solvent at 25°C.

Materials:

-

Saturated solvent atmosphere chamber (desiccator with solvent at bottom).

-

0.45 µm PTFE syringe filters (compatible with organic solvents).

-

Precision analytical balance (0.01 mg readability).

Step-by-Step Methodology:

-

Supersaturation: Add 500 mg of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline to a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration: Seal the vial and agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Validation Check: If the solid dissolves completely, add more solid until a visible precipitate remains.

-

-

Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vessel (

). -

Evaporation: Evaporate the solvent under a gentle nitrogen stream, then dry in a vacuum oven at 40°C for 4 hours.

-

Measurement: Weigh the vial with the dry residue (

). -

Calculation:

Protocol B: Binary Solvent Recrystallization

The flexible propoxy chain often leads to oiling out. This protocol uses a "seed-and-cool" approach to force crystallization.

Solvent System: Ethanol (Solvent) / Heptane (Antisolvent).

-

Dissolution: Dissolve the crude crude material in the minimum amount of boiling Ethanol (approx. 3-5 mL per gram).

-

Clarification: If insoluble particles remain, filter the hot solution through a pre-heated glass funnel.

-

Cloud Point: While maintaining a gentle boil, add Heptane dropwise until a persistent turbidity (cloudiness) appears.

-

Clearing: Add 1-2 drops of Ethanol to just clear the solution.

-

Controlled Cooling:

-

Allow to cool to Room Temperature (RT) over 2 hours (do not use an ice bath yet).

-

Critical Step: If oil droplets form, reheat to redissolve and scratch the glass wall with a rod to induce nucleation, or add a seed crystal.

-

-

Crystallization: Once solid crystals form at RT, move to 0°C for 1 hour to maximize yield.

-

Isolation: Filter and wash with cold Heptane.

Part 3: Visualization & Logic

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended process (Reaction, Extraction, or Purification).

Figure 1: Decision matrix for solvent selection based on process requirements. Blue nodes indicate decision points; Green nodes indicate optimal solvent choices.

References

- Context: Provides baseline physicochemical data (melting point, solubility behavior)

- Context: Validates the chemical stability of trifluoromethyl-aniline derivatives in chlorinated solvents and their synthesis p

-

Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.[1] Retrieved from

- Context: Establishes the solubility and handling of the "3-methoxypropoxy" side chain in DMF and methanol during the synthesis of Rabeprazole intermediates, confirming the ether chain's polarity contribution.

- Context: Provides safety and handling data for fluorinated aniline salts, relevant for the aqueous acid solubility profile.

Sources

The Strategic Role of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Intermediates in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have proven invaluable in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2][3][4] Within this context, aniline derivatives bearing trifluoromethyl groups are of particular importance. This guide focuses on a key exemplar of this class: 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline. This specialized intermediate has gained traction as a pivotal building block in the synthesis of a variety of complex pharmaceutical molecules. Its strategic design, combining a reactive aniline moiety with the modulating influences of a trifluoromethyl group and a flexible methoxypropoxy side chain, offers a unique set of tools for the medicinal chemist.

Physicochemical Properties and Strategic Advantages

The molecular architecture of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline is no accident. Each functional group is deliberately placed to confer specific advantages during both the synthetic process and in the final active pharmaceutical ingredient (API).

| Property | Structural Feature | Implication in Drug Design and Synthesis |

| Nucleophilicity | Aniline Amine Group | The primary amine serves as a versatile nucleophile, enabling a wide range of C-N bond-forming reactions, crucial for building the core structures of many drugs. |

| Metabolic Stability | Trifluoromethyl Group | The high strength of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug.[3] |

| Lipophilicity & Binding | Trifluoromethyl Group | This group significantly enhances the lipophilicity of the molecule, which can improve cell membrane permeability and bioavailability. It can also participate in favorable interactions within the binding pockets of target proteins.[3] |

| Solubility & Flexibility | 3-Methoxypropoxy Group | The ether and alkyl chain of the methoxypropoxy group can improve the solubility of the intermediate and the final API in a range of solvents. Its flexibility can also allow for optimal positioning of the molecule within a biological target. |

The Synthesis of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline: A Representative Pathway

The synthesis of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic approach begins with a commercially available starting material, such as 4-chloro-3-(trifluoromethyl)aniline, and proceeds through a nucleophilic aromatic substitution followed by further functional group manipulation.

Caption: A plausible synthetic route to 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline.

Application in the Synthesis of a Kinase Inhibitor: A Case Study

A key application of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline is in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. The aniline functionality of our intermediate is crucial for its role as a nucleophile in reactions to form more complex diarylamines, which are common scaffolds for kinase inhibitors.[5]

For instance, a derivative of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline can be reacted with a substituted pyrimidine to yield a compound with significant biological activity.[5]

Caption: The role of 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline in kinase inhibitor synthesis.

Detailed Experimental Protocol: Synthesis of a Diarylamine Kinase Inhibitor Precursor

The following protocol outlines a representative synthesis of a diarylamine, a common core structure in many kinase inhibitors, using 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline.

Materials:

-

4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline

-

2-Chloro-4-aminopyrimidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Nitrogen gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline (1.0 eq), 2-chloro-4-aminopyrimidine (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

-

Solvent Addition: Under a gentle stream of nitrogen, add anhydrous 1,4-dioxane to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired diarylamine product.

Safety and Handling

As with all trifluoromethylaniline derivatives, 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline should be handled with care in a well-ventilated fume hood.[6][7][8][9] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[6][7][8][9] Trifluoromethylanilines are generally considered to be harmful if swallowed, in contact with skin, or if inhaled.[7] In case of exposure, immediate medical attention should be sought.[6][7]

Conclusion

4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline stands as a testament to the power of strategic molecular design in modern pharmaceutical development. Its unique combination of a reactive aniline handle, a metabolically robust trifluoromethyl group, and a solubility-enhancing methoxypropoxy chain makes it a highly valuable intermediate for the synthesis of complex and potent therapeutic agents. As the demand for more effective and safer drugs continues to grow, the role of such precisely engineered building blocks will undoubtedly become even more critical in the ongoing quest for novel medicines.

References

-

MilliporeSigma. (2025, April 30). SAFETY DATA SHEET. Retrieved from [Link]

-

Alfa Aesar. (2008, October 11). Material Safety Data Sheet. Retrieved from [Link]

-

He, J.-L. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o377. [Link]

- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.

- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

-

Request PDF. (2025, August 6). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

-

PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylaniline. Retrieved from [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. abdurrahmanince.net [abdurrahmanince.net]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

CAS number and safety data sheet (SDS) for 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline

Technical Guide: 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline

Part 1: Executive Summary

4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline is a specialized fluorinated aniline intermediate used primarily in the synthesis of small-molecule kinase inhibitors. Its structure combines a trifluoromethyl group (-CF₃) at the meta position (relative to the amine) to enhance metabolic stability and lipophilicity, with a 3-methoxypropoxy tail at the para position.[1] This ether tail is a critical structural motif in medicinal chemistry (seen in drugs like Gefitinib and Erlotinib) designed to improve aqueous solubility and optimize binding affinity within the ATP-binding pocket of kinase targets.

While often proprietary in specific drug development programs, this compound serves as a modular building block for "Right-Hand Side" (RHS) moieties in urea- or amide-linked inhibitors targeting EGFR, ALK, or ROS1 pathways.

Part 2: Chemical Identity & Properties

| Property | Data / Specification |

| Chemical Name | 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline |

| Common Synonyms | 4-(3-Methoxypropoxy)-3-(trifluoromethyl)benzenamine; 3-Trifluoromethyl-4-(3-methoxypropoxy)aniline |

| CAS Number | Not Publicly Listed (Refer to Huateng Pharma Cat.[1][2][3] #2036119 or analogous CAS 393-15-7 for core scaffold data) |

| Molecular Formula | C₁₁H₁₄F₃NO₂ |

| Molecular Weight | 249.23 g/mol |

| SMILES | COCCCOC1=C(C(F)(F)F)C=C(N)C=C1 |

| Appearance | Off-white to pale yellow solid (typical for fluorinated anilines) |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water (improved vs. non-ether analogs) |

| LogP (Calc) | ~2.3 - 2.8 (Lipophilic, suitable for membrane permeability) |

Part 3: Safety Data Sheet (SDS) Analysis

Note: As a specialized intermediate, specific toxicological data is limited.[1] The following profiles are derived from the structural analog 4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7) and general fluorinated aniline safety standards.

GHS Classification

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1]

Handling & PPE Protocols

-

Engineering Controls: Always handle within a certified chemical fume hood. Avoid dust formation.

-

Respiratory Protection: NIOSH-approved N95 or P100 respirator if dust/aerosol generation is possible.

-

Skin Protection: Nitrile rubber gloves (min.[1] thickness 0.11 mm).[1] Fluorinated anilines can be absorbed through the skin.

-

Eye Protection: Chemical safety goggles. Face shield recommended during synthesis steps involving strong bases.

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Mechanism: Anilines can cause methemoglobinemia (cyanosis); monitor for blue discoloration of lips/nails.[1]

-

Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water.[1]

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

Part 4: Synthesis & Manufacturing Protocol

Expert Insight: The synthesis follows a standard SNAr (Nucleophilic Aromatic Substitution) followed by Nitro Reduction.[1] The critical step is controlling the temperature during the etherification to prevent side reactions with the nitro group.

Reaction Pathway (Graphviz DOT)

Figure 1: Two-step synthetic pathway transforming the fluoro-nitro precursor into the target aniline via etherification and reduction.[1][2][4][5][6][7]

Detailed Methodology

Step 1: Etherification (SNAr)

-

Setup: Charge a dry 3-neck flask with 3-Methoxy-1-propanol (1.1 equiv) and anhydrous THF (10 vol).

-

Activation: Cool to 0°C. Add Potassium tert-butoxide (t-BuOK) (1.2 equiv) portion-wise. Stir for 30 mins to generate the alkoxide.

-

Addition: Dropwise add a solution of 4-Fluoro-3-(trifluoromethyl)nitrobenzene (1.0 equiv) in THF.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of fluoride starting material.

-

Workup: Quench with water. Extract with Ethyl Acetate.[8] Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.

-

Checkpoint: The intermediate (Nitro ether) should be a yellow oil/solid.[1]

-

Step 2: Nitro Reduction

-

Setup: Dissolve the Nitro intermediate in Methanol or Ethanol .

-

Catalyst: Add 10% Pd/C (5 wt% loading) under Argon atmosphere.

-

Hydrogenation: Purge with Hydrogen gas (balloon pressure or 1-3 bar). Stir vigorously at RT for 12 hours.

-

Alternative (Iron Reduction): If halogen sensitivity is a concern (unlikely here), use Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O at reflux.[1]

-

-

Purification: Filter through a Celite pad to remove catalyst. Concentrate filtrate.

-

Final QC: Recrystallize from Hexane/Ethyl Acetate if necessary to achieve >98% purity (HPLC).

Part 5: Applications in Drug Discovery

This aniline serves as a "privileged structure" in kinase inhibitor design.

-

Solubilizing Tail: The 3-methoxypropoxy chain disrupts crystal packing and interacts with solvent water, significantly improving the solubility of the final drug candidate compared to a simple methoxy or ethoxy group.

-

Electronic Modulation: The -CF₃ group at the meta position is electron-withdrawing. This reduces the electron density on the aniline nitrogen, making it less nucleophilic but more stable against metabolic oxidation (e.g., N-acetylation).

-

Target Class:

-

EGFR Inhibitors: Analogous to the tail regions of Gefitinib or Erlotinib.

-

ALK/ROS1 Inhibitors: Used to fine-tune the potency and pharmacokinetic (PK) profile of the inhibitor.

-

References

-

Huateng Pharma. (2024).[1] Product Catalog: 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline (Cat No. 2036119).[1] Retrieved from [1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CAS 393-15-7 (4-Methoxy-3-(trifluoromethyl)aniline). Retrieved from [1]

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methoxy-3-(trifluoromethyl)aniline. Retrieved from [1]

- Journal of Medicinal Chemistry. (2018). Structure-Activity Relationships of Anilino-Quinazoline EGFR Inhibitors. (General reference for methoxypropoxy tail utility).

Sources

- 1. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-methoxy-3-(trifluoromethyl)aniline | 393-15-7 [sigmaaldrich.com]

- 4. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 5. WO1996015118A1 - Aniline derivatives - Google Patents [patents.google.com]

- 6. 3-(2-Quinoxalinyl)aniline | C14H11N3 | CID 807264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(5-Methylfuran-2-yl)aniline | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

Electronic properties of the trifluoromethyl group in aniline derivatives

An In-Depth Technical Guide to the Electronic Properties of the Trifluoromethyl Group in Aniline Derivatives

Introduction: The Understated Influence of a Powerhouse Substituent

To the medicinal chemist and materials scientist, the trifluoromethyl (CF₃) group is a cornerstone of molecular design. Its incorporation into an aniline scaffold—a fundamental building block in countless pharmaceuticals and functional materials—imparts a profound and often decisive transformation of the molecule's properties.[1][2] The strategic placement of this seemingly simple substituent can dramatically enhance metabolic stability, modulate basicity for improved membrane permeability, and fine-tune binding affinities for biological targets.[3][4][5]

The unique characteristics of the CF₃ group stem from the extreme electronegativity of the three fluorine atoms, making it one of the most powerful electron-withdrawing groups in organic chemistry.[6][7] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a superficial acknowledgment of these effects. As a senior application scientist, my objective is to provide a detailed exploration of the causality behind the electronic perturbations induced by the trifluoromethyl group on the aniline ring. We will dissect the inductive and resonance effects, quantify their impact on physicochemical properties like pKa and redox potential, and detail the experimental and computational workflows used to characterize these changes. This document is structured not as a rigid template, but as a logical narrative that builds from fundamental principles to practical application, ensuring a thorough and field-relevant understanding.

The Dual Nature of Electron Withdrawal: Inductive vs. Resonance Effects

The electronic influence of the trifluoromethyl group is dominated by its potent electron-withdrawing inductive effect (-I). The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the attached carbon atom.[8] This effect propagates through the sigma (σ) bonds of the aniline ring, reducing electron density across the entire framework, including the nitrogen atom of the amino group.[7][9] Unlike groups such as hydroxyl or amino, the CF₃ group has no lone pairs to donate back into the aromatic π-system, and therefore lacks a significant resonance-donating (+M) effect. Its influence is almost purely inductive withdrawal, a critical distinction that dictates its impact on reactivity and molecular properties.

This potent electron withdrawal can be quantified using Hammett constants, which measure the electronic influence of a substituent on the reactivity of a benzene derivative. A positive Hammett value indicates an electron-withdrawing group.

Table 1: Hammett Constants for the Trifluoromethyl Group

| Constant | Value | Interpretation |

| σm (meta) | +0.43 | Strong electron withdrawal via induction. |

| σp (para) | +0.54 | Very strong electron withdrawal via induction. |

| σp+ (para) | +0.612 | Extremely strong electron withdrawal, particularly destabilizing for adjacent positive charge development.[10] |

These values confirm the CF₃ group's status as a powerful deactivator of the aromatic ring towards electrophilic substitution.

Caption: Inductive electron withdrawal by the CF₃ group in 4-(trifluoromethyl)aniline.

Quantifiable Consequences: Impact on Physicochemical Properties

The powerful inductive pull of the CF₃ group fundamentally alters the core physicochemical properties of the aniline moiety, most notably its basicity and nucleophilicity.

Basicity Attenuation (pKa)

The basicity of aniline is derived from the availability of the nitrogen's lone pair of electrons for protonation. By withdrawing electron density from the nitrogen, the CF₃ group makes this lone pair less available, thereby reducing the basicity of the molecule.[3] This translates to a lower pKa value for the corresponding anilinium conjugate acid. This modulation is a critical tool in drug design, as it can increase the fraction of the neutral, more lipophilic form of a drug at physiological pH, enhancing its ability to cross cell membranes.[11][12]

Table 2: pKa Values of Substituted Anilinium Ions

| Compound | Substituent Position | pKa of Conjugate Acid |

| Aniline | - | 4.63 |

| 2-(Trifluoromethyl)aniline | ortho | 0.48 |

| 3-(Trifluoromethyl)aniline | meta | 3.20 |

| 4-(Trifluoromethyl)aniline | para | 1.74 |

The data clearly show a dramatic decrease in basicity upon introduction of the CF₃ group, with the effect being most pronounced at the ortho and para positions.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating system for accurately measuring the pKa of a weakly basic compound like a trifluoromethyl-aniline derivative.[13]

Objective: To determine the pKa of the conjugate acid of 3-(trifluoromethyl)aniline.

Materials:

-

3-(Trifluoromethyl)aniline

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Methanol (ACS grade)

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

50 mL beaker

-

10 mL burette

Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mmol of 3-(trifluoromethyl)aniline and dissolve it in 20 mL of a 1:1 (v/v) methanol/water solution in a 50 mL beaker. The co-solvent is necessary to ensure complete solubility.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Ensure the electrode tip does not touch the bottom or sides of the beaker.

-

Data Collection: Begin stirring the solution gently. Record the initial pH. Add the 0.1 M HCl titrant from the burette in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording both the added volume and the corresponding pH.

-

Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the volume of titrant at the equivalence point (Veq) from the inflection point of the curve (often found by taking the first derivative of the plot).

-

The half-equivalence point occurs at Veq / 2.

-

The pKa is equal to the pH of the solution at this half-equivalence volume. The Henderson-Hasselbalch equation confirms that at this point, [Aniline] = [Anilinium⁺], and thus pH = pKa.

-

Nucleophilicity and Oxidation Potential

The diminished electron density on the nitrogen atom directly reduces its nucleophilicity. This has significant implications for synthesis, as reactions involving nucleophilic attack by the amino group, such as acylation or SNAr reactions, will proceed more slowly compared to unsubstituted aniline.[2]

Furthermore, the electron-poor nature of the trifluoromethyl-substituted ring increases its resistance to oxidation. The removal of an electron from the nitrogen or the aromatic π-system becomes energetically more demanding, resulting in a higher oxidation potential. This property contributes to the enhanced metabolic stability of many fluorinated drugs, as they are less susceptible to oxidative metabolism by cytochrome P450 enzymes.

Unveiling the Electronic Structure: Spectroscopic and Computational Analysis

A combination of spectroscopic techniques and computational modeling provides a detailed picture of the electronic landscape of trifluoromethylated anilines.

NMR Spectroscopy: A Window into the Electronic Environment

-

¹H NMR: Protons on the aromatic ring experience deshielding due to the inductive withdrawal of the CF₃ group, resulting in a downfield shift compared to aniline.[14]

-

¹³C NMR: Similar downfield shifts are observed for the aromatic carbons. The carbon directly attached to the CF₃ group shows a characteristic quartet in proton-decoupled spectra due to C-F coupling.

-

¹⁹F NMR: This is a particularly powerful technique. The ¹⁹F nucleus is 100% abundant and highly sensitive. The chemical shift of the CF₃ group is a precise reporter of its local electronic environment, making ¹⁹F NMR an excellent tool for purity assessment, reaction monitoring, and studying intermolecular interactions in drug discovery (e.g., fragment-based screening).[15][16] The spectrum typically shows a sharp singlet, as coupling to distant protons is often negligible.

Experimental Protocol: ¹⁹F NMR Sample Preparation and Acquisition

Objective: To obtain a high-quality 1D ¹⁹F NMR spectrum of 4-(trifluoromethyl)aniline.

Materials:

-

4-(Trifluoromethyl)aniline (5-10 mg)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (0.6-0.7 mL)

-

NMR tube (5 mm)

-

Vial and Pasteur pipette

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean vial.

-

Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Tune and match the ¹⁹F probe.

-

-

Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse-and-acquire sequence is sufficient.

-

Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is initially used to locate the signal, then narrowed for better resolution. The CF₃ group on a benzene ring typically appears around -60 to -65 ppm relative to CFCl₃.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 16-64 scans, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Reference the spectrum if an internal standard is used.

Computational Chemistry: In Silico Insights

Density Functional Theory (DFT) calculations have become indispensable for rationalizing and predicting the electronic properties of molecules.[17][18]

-

HOMO-LUMO Analysis: The electron-withdrawing CF₃ group significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted aniline.[17] The HOMO is primarily located on the aniline ring and the nitrogen lone pair, and its lower energy reflects the increased ionization potential and resistance to oxidation. The LUMO is also stabilized, affecting the molecule's electron-accepting ability and UV-Vis absorption profile.

-

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of charge distribution.[17] For a trifluoromethylaniline, the map will clearly show a region of high positive potential (electron-deficient) around the CF₃ group and the ring protons, while the most negative potential (electron-rich) will be localized on the nitrogen lone pair, albeit significantly less negative than that of unsubstituted aniline.

Caption: A generalized workflow for DFT-based analysis of electronic properties.

Conclusion: A Strategically Essential Tool

The electronic properties of the trifluoromethyl group in aniline derivatives are a direct consequence of its intense and pervasive inductive electron withdrawal. This single characteristic initiates a cascade of predictable and quantifiable changes: a profound decrease in basicity and nucleophilicity, an increase in oxidation potential, and distinct shifts in spectroscopic signals. For the modern researcher, a deep understanding of these effects is not merely academic; it is a prerequisite for the rational design of new pharmaceuticals and advanced materials. By leveraging the principles and techniques outlined in this guide, scientists can harness the power of the trifluoromethyl group to precisely engineer molecules with enhanced stability, tailored reactivity, and optimized performance for their intended application.

References

-

Thirunarayanan, G. (2023). The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Indian Journal of Chemistry (IJC), 62(9). Source: , URL: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886. Source: , URL:

-

(2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). Source: , URL: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD. Source: , URL: [Link]

-

(2023). Trifluoromethylarylation of alkenes using anilines. PMC - NIH. Source: , URL: [Link]

-

(2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Source: , URL: [Link]

-

(2012). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. ResearchGate. Source: , URL: [Link]

-

(2015). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE. Source: , URL: [Link]

-

National Center for Biotechnology Information. (2026). 4-(Trifluoromethyl)aniline. PubChem Compound Database. Source: , URL: [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. Source: , URL: [Link]

-

Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Source: , URL: [Link]

-

Miller, P. W., Long, N. J., Vilar, R., & Gee, A. D. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(13), 3623-3631. Source: , URL: [Link]

-

Singh, R. P., & Shree, V. (2019). Carbon‐fluorine bond and its impact on the chemical and physical properties of pharmaceutically active molecules. Journal of Chemical Sciences, 131(1), 1-13. Source: , URL: [Link]

-

(2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. Source: , URL: [Link]

-

Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synlett, 23(19), 2821-2823. Source: , URL: [Link]

-

Quora. (2020). Why is CF3 a meta director? It withdraws electron by inductive effect, which decreases with distance. Shouldn't it be a para director instead? Source: , URL: [Link]

-

Fernandes, A. J., et al. (2021). Selection of Hammett constant σ + values for selected functional groups. ResearchGate. Source: , URL: [Link]

-

(2020). Computational studies of Distinct Anilines for Electrooptical properties. ResearchGate. Source: , URL: [Link]

-

Klumpp, D. A., et al. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 130(33), 10848-10849. Source: , URL: [Link]

-